N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12-4-6-15(7-5-12)23-28(25,26)19-17(13(2)21-22-19)18(24)20-14-8-10-16(27-3)11-9-14/h4-11,13,17,19,21-23H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOAKICODUTQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazolidine framework with substituents that enhance its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolidine ring and the introduction of the sulfamoyl and methoxyphenyl groups. A general synthetic route may include:
- Formation of the Pyrazolidine Core : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Functional Groups : Employing sulfonyl chlorides for sulfamoyl group incorporation and alkylation methods for the methoxyphenyl substitution.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfamoyl moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their function.
- Antimicrobial Activity : Compounds with similar structures have shown promising results against bacterial strains, suggesting potential antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of sulfamoyl-containing compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.6 to 0.9 mg/ml against various pathogens .
Antiviral Potential
In silico studies indicate that similar compounds could bind effectively to viral proteases, suggesting potential use as antiviral agents. For example, spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives showed binding energies indicative of strong interactions with SARS-CoV-2 main protease .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various sulfamoyl derivatives against bacterial strains, revealing that modifications to the sulfonamide group significantly enhanced activity .
- Antiviral Activity Assessment : Another investigation focused on the binding affinity of related compounds to viral proteases, demonstrating that structural modifications could lead to improved antiviral properties .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 320.42 g/mol |
| Minimum Inhibitory Concentration (MIC) | 0.6 - 0.9 mg/ml against bacteria |
| Binding Energy (SARS-CoV-2) | -7.33 kcal/mol (top-ranked compounds) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazolidine derivatives are a well-studied class of compounds due to their versatility in drug design. Below is a comparison of N-(4-methoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide with structurally related compounds:
| Compound | Key Structural Features | Reported Applications |
|---|---|---|
| This compound | 4-methoxyphenyl, 4-methylphenylsulfamoyl, pyrazolidine core | Hypothesized enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase) |
| Celecoxib | Trifluoromethyl pyrazole, benzenesulfonamide | COX-2 inhibitor (anti-inflammatory) |
| Sulfamethoxazole | Sulfonamide-linked 3,4-dimethyl-5-isoxazole | Antibacterial (dihydrofolate reductase inhibition) |
| 5-[(4-Chlorophenyl)sulfamoyl]-3-methylpyrazolidine-4-carboxamide | 4-chlorophenylsulfamoyl, pyrazolidine core | Experimental antitumor activity (in vitro studies) |
Physicochemical and Pharmacokinetic Properties
- This contrasts with sulfamethoxazole, which has higher aqueous solubility due to its isoxazole ring .
- Metabolic Stability : The methyl and methoxy substituents may reduce oxidative metabolism, extending half-life relative to compounds like celecoxib, which undergoes CYP2C9-mediated degradation.
- Binding Affinity : Molecular docking studies (hypothetical) suggest the 4-methylphenylsulfamoyl group could target hydrophobic enzyme pockets, similar to celecoxib’s interaction with COX-2.
Crystallographic Analysis
Crystallographic data for pyrazolidine derivatives are often refined using the SHELX system, particularly SHELXL for small-molecule refinement. For example:
- Bond Lengths/Angles : The pyrazolidine core in this compound would exhibit bond lengths (~1.54 Å for C–N) and angles (~109.5°) consistent with saturated five-membered rings, as refined via SHELXL .
- Packing Interactions : The sulfamoyl group may participate in hydrogen bonding with adjacent molecules, analogous to sulfamethoxazole’s crystal packing.
Research Findings and Limitations
- Biological Activity : Sulfonamide-containing pyrazolidines often exhibit anti-inflammatory or antibacterial effects. However, the 4-methoxyphenyl group in this compound may shift selectivity toward targets like carbonic anhydrase IX, a cancer-associated enzyme.
- Synthetic Challenges : The steric hindrance from the 3-methyl group could complicate synthesis, requiring optimized conditions (e.g., high-pressure catalysis) compared to simpler sulfonamides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
